molecular formula C14H12F3N5O2 B11447601 2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11447601
M. Wt: 339.27 g/mol
InChI Key: BPJRTJYRDUEGPU-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a trifluoromethylphenyl group attached to the nitrogen atom. The presence of these functional groups imparts significant chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydro-1H-triazolo[1,5-a]pyrimidine-5-one with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve the use of microwave-mediated, catalyst-free synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . It also interacts with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide include:

The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C14H12F3N5O2

Molecular Weight

339.27 g/mol

IUPAC Name

2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C14H12F3N5O2/c1-7-18-13-20-11(23)6-10(22(13)21-7)12(24)19-9-5-3-2-4-8(9)14(15,16)17/h2-5,10H,6H2,1H3,(H,19,24)(H,18,20,21,23)

InChI Key

BPJRTJYRDUEGPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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